Yatein

描述

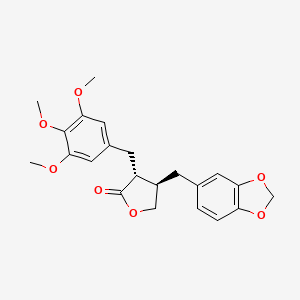

Yatein is a lignan isolated from various plants, including Calocedrus formosana Florin . It has a molecular formula of C22H24O7 . It has been found to exhibit antiproliferative activity and has been studied for its potential antitumor properties .

Synthesis Analysis

The synthesis of Yatein involves several steps. One study suggests that the iron (II)- and 2-oxoglutarate–dependent (Fe/2OG) oxygenase, deoxypodophyllotoxin synthase (DPS), catalyzes the oxidative coupling of ring B and ring E to form ring C and complete the tetracyclic core . Another study mentions two regioselective methylations involving the intermediates: thujaplicatin and 5–O methylthujaplicatin .

Molecular Structure Analysis

Yatein has a molecular weight of 400.422 Da and a monoisotopic mass of 400.152191 Da . The structure of DPS in complex with 2OG and (±)-yatein has been reported .

Chemical Reactions Analysis

The DPS-catalyzed cyclization likely proceeds by hydrogen atom abstraction from C7’, oxidation of the benzylic radical to a carbocation, Friedel–Crafts-like ring closure, and rearomatization of ring B by C6 deprotonation .

Physical And Chemical Properties Analysis

Yatein has a density of 1.3±0.1 g/cm3, a boiling point of 564.9±45.0 °C at 760 mmHg, and a flash point of 246.2±28.8 °C . It has 7 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

科学研究应用

Antitumor Activity in Lung Cancer

Yatein, isolated from Calocedrus formosana Florin leaves, demonstrates significant antitumor properties. Research by Ho et al. (2019) found that yatein inhibits the growth of human lung adenocarcinoma cells by inducing apoptosis through both intrinsic and extrinsic pathways. It causes G2/M arrest in cell cycles and destabilizes microtubules, significantly inhibiting tumor growth in vivo in a xenograft mouse model (Ho et al., 2019).

Suppression of Herpes Simplex Virus

Kuo et al. (2006) discovered that yatein, derived from Chamaecyparis obtusa, significantly suppresses the multiplication of herpes simplex virus type 1 (HSV-1) in HeLa cells. It inhibits the expression of viral immediate-early and late gene expression, interfering with viral DNA replication and reducing levels of glycoproteins B and C mRNA expression (Kuo et al., 2006).

Biosynthesis Studies

Sakakibara et al. (2003) conducted a study on the biosynthesis of yatein in Anthriscus sylvestris. Their research revealed two independent branch pathways from matairesinol to yatein, providing insights into its biosynthetic pathway and potential applications in pharmacology (Sakakibara et al., 2003).

Distribution in Cupressaceae Family

Hwang et al. (2004) developed a method for the chiral analysis of yatein, exploring its distribution in the Cupressaceae family. They found significant differences in yatein content among various genera, which could be useful for chemical discrimination and quality control (Hwang et al., 2004).

Role in Flax Defense and Biosynthesis

Corbin et al. (2017) investigated the biosynthesis and function of yatein in flax leaves, revealing that its production is regulated by a distinct pinoresinol–lariciresinol reductase and is increased in response to stress, indicating a role in plant defense (Corbin et al., 2017).

Antiproliferative Effects on Murine Myeloma Cells

Donoso-Fierro et al. (2015) assessed yatein isolated from Austrocedrus chilensis for its antiproliferative activity against murine myeloma cells. Yatein exhibited significant cytotoxicity and induced apoptosis in these cells, highlighting its potential as an anticancer agent (Donoso-Fierro et al., 2015).

安全和危害

未来方向

属性

IUPAC Name |

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLDZDDTZKXJLU-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193471 | |

| Record name | Yatein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yatein | |

CAS RN |

40456-50-6 | |

| Record name | Yatein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40456-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yatein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yatein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

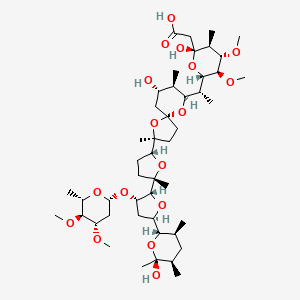

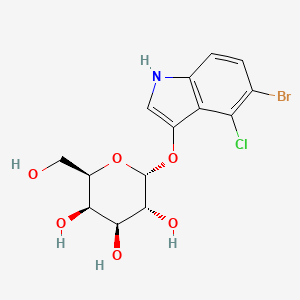

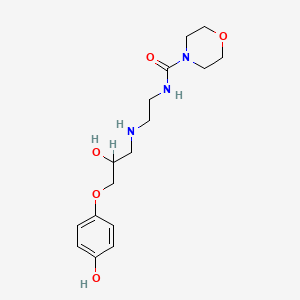

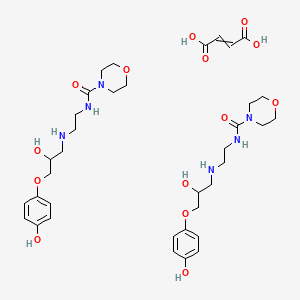

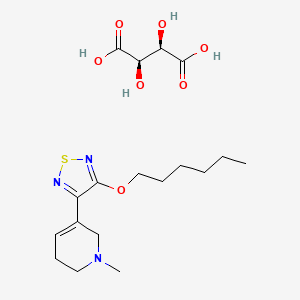

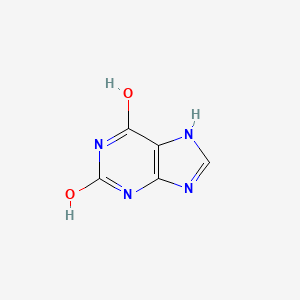

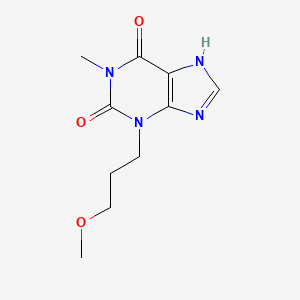

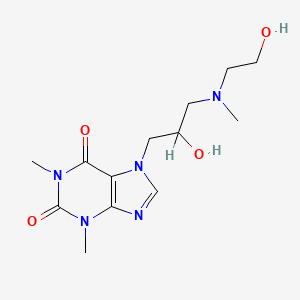

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B1682272.png)

![N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B1682291.png)

![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)